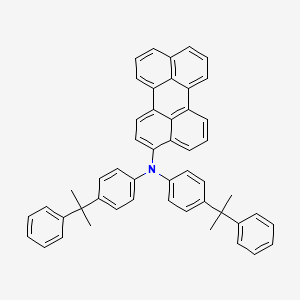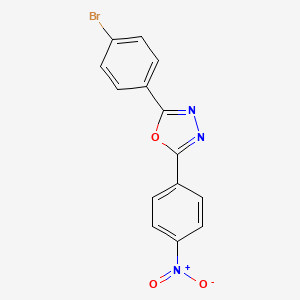
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is a chemical compound with the molecular formula C50H41N and a molecular weight of 655.87 g/mol . This compound is known for its unique structure, which includes a perylene core substituted with two 4-(2-phenylpropan-2-yl)phenyl groups. It is primarily used in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine typically involves the alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, whether in biological systems or industrial applications. Its unique structure allows it to interact with various molecular targets, leading to diverse effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(2-phenyl-2-propyl)phenyl)amine: This compound has a similar structure but lacks the perylene core.
4,4’-Diphenylisopropyl diphenylamine: Another related compound used as an antioxidant in rubber and plastic industries.
Uniqueness
N,N-Bis(4-(2-phenylpropan-2-yl)phenyl)perylen-3-amine is unique due to its perylene core, which imparts distinct chemical properties and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in research and industry.
Properties
CAS No. |
536761-36-1 |
|---|---|
Molecular Formula |
C50H41N |
Molecular Weight |
655.9 g/mol |
IUPAC Name |
N,N-bis[4-(2-phenylpropan-2-yl)phenyl]perylen-3-amine |
InChI |
InChI=1S/C50H41N/c1-49(2,35-16-7-5-8-17-35)37-24-28-39(29-25-37)51(40-30-26-38(27-31-40)50(3,4)36-18-9-6-10-19-36)46-33-32-44-42-21-12-15-34-14-11-20-41(47(34)42)43-22-13-23-45(46)48(43)44/h5-33H,1-4H3 |
InChI Key |
VROGTGRWJIDXTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4)C5=CC=C6C7=CC=CC8=C7C(=CC=C8)C9=C6C5=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3,4,4-Tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12915859.png)
![2-{[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12915862.png)
![3,6-Dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12915873.png)



![5-[(3-Nitrophenoxy)methyl]-3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B12915890.png)





![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
